molecular formula C24H33ClFN3O3 B2612094 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]propan-1-one;hydrochloride CAS No. 2320577-81-7

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]propan-1-one;hydrochloride

Cat. No. B2612094
CAS RN: 2320577-81-7
M. Wt: 465.99
InChI Key: UMACLVRMIRFVPJ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]propan-1-one;hydrochloride is a useful research compound. Its molecular formula is C24H33ClFN3O3 and its molecular weight is 465.99. The purity is usually 95%.
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Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

The compound involves elements that suggest it could participate in nucleophilic aromatic substitution reactions. A study by Pietra and Vitali (1972) delved into the nucleophilic aromatic substitution of the nitro-group, a reaction relevant to the synthesis and functionalization of aromatic compounds, potentially including those similar to the one (Pietra & Vitali, 1972).

Degradation of Lignin Model Compounds

Research by Yokoyama (2015) on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds could provide insights into the reactivity and potential applications of the compound in biomaterials science or environmental chemistry (Yokoyama, 2015).

Amyloid Imaging in Alzheimer's Disease

The structural features of the compound suggest potential utility in the development of imaging agents, similar to those discussed by Nordberg (2008) in the context of Alzheimer's disease research (Nordberg, 2008).

Antimicrobial Agents

Given the complex structure of the compound, there might be potential for antimicrobial applications, as seen in the study by Haman et al. (2015), which reviewed the occurrence, fate, and behavior of parabens, compounds used as preservatives and known for their antimicrobial properties (Haman et al., 2015).

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3O3.ClH/c1-17-21(18(2)31-26-17)7-8-24(29)28-13-9-19(10-14-28)27-15-11-20(12-16-27)30-23-6-4-3-5-22(23)25;/h3-6,19-20H,7-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMACLVRMIRFVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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